molecular formula C9H12ClN5O3 B601549 2'-Monodehydroxy-2'-chloro Ganciclovir CAS No. 108436-36-8

2'-Monodehydroxy-2'-chloro Ganciclovir

Cat. No.: B601549
CAS No.: 108436-36-8
M. Wt: 273.68
InChI Key:
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Mechanism of Action

Target of Action

Ganciclovir EP Impurity C, also known as 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one, primarily targets viral DNA polymerases . These enzymes are crucial for the replication of viral DNA and are more effectively inhibited by Ganciclovir than cellular polymerases .

Mode of Action

The compound acts as a DNA polymerase inhibitor . It is metabolized into ganciclovir-5’-triphosphate (ganciclovir-TP), which selectively and potently inhibits the viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby halting the proliferation of the virus .

Biochemical Pathways

Ganciclovir is metabolized into its active form, ganciclovir-TP, by three cellular enzymes: a deoxyguanosine kinase induced by cytomegalovirus (CMV)-infected cells, guanylate kinase, and phosphoglycerate kinase . The selective antiviral response associated with ganciclovir treatment is achieved due to the much weaker inhibition of cellular DNA polymerases by ganciclovir-TP .

Pharmacokinetics

Studies examining the pharmacokinetics of ganciclovir indicate a high degree of pharmacokinetic variability . More research is needed to fully understand the ADME properties of Ganciclovir EP Impurity C and their impact on bioavailability.

Result of Action

The primary result of Ganciclovir EP Impurity C’s action is the inhibition of viral DNA replication . By selectively inhibiting viral DNA polymerases, the compound prevents the proliferation of the virus, thereby helping to control viral infections .

Biochemical Analysis

Biochemical Properties

The role of Ganciclovir EP Impurity C in biochemical reactions is not well documented in the literature. As an impurity of Ganciclovir, it may share some biochemical properties with its parent compound. Ganciclovir is known to inhibit viral replication by interrupting the viral DNA during elongation .

Cellular Effects

The specific effects of Ganciclovir EP Impurity C on various types of cells and cellular processes are not well studied. Ganciclovir, the parent compound, is known to have significant effects on cells infected with cytomegalovirus (CMV), inhibiting the replication of the virus .

Molecular Mechanism

The molecular mechanism of action of Ganciclovir EP Impurity C is not well understood. As an impurity of Ganciclovir, it may share some mechanisms of action with its parent compound. Ganciclovir is known to be enzymatically phosphorylated to an active triphosphate analog by herpes simplex virus thymidine kinase (HSV-TK) or host-encoded deoxyguanosine kinase .

Dosage Effects in Animal Models

The effects of Ganciclovir EP Impurity C at different dosages in animal models are not well studied. The parent compound Ganciclovir is known to have dose-dependent effects in animal models .

Metabolic Pathways

Ganciclovir, the parent compound, is known to be metabolized by deoxyguanosine kinase and other kinases to its active form .

Transport and Distribution

The transport and distribution of Ganciclovir EP Impurity C within cells and tissues are not well studied. The parent compound Ganciclovir is known to be transported into cells via nucleoside transporters .

Subcellular Localization

The parent compound Ganciclovir is known to be localized within the cytoplasm and nucleus of cells .

Preparation Methods

The synthesis of 2’-Monodehydroxy-2’-chloro Ganciclovir typically involves the modification of guanine . The synthetic route includes the chlorination of guanine followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2’-Monodehydroxy-2’-chloro Ganciclovir undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’-Monodehydroxy-2’-chloro Ganciclovir has several scientific research applications:

Comparison with Similar Compounds

2’-Monodehydroxy-2’-chloro Ganciclovir is compared with other similar compounds such as:

    Ganciclovir: The parent compound, used as an antiviral agent.

    Valganciclovir: A prodrug of Ganciclovir with improved oral bioavailability.

    Acyclovir: Another antiviral agent with a similar mechanism of action but different chemical structure.

The uniqueness of 2’-Monodehydroxy-2’-chloro Ganciclovir lies in its specific modifications, which may confer distinct properties and activities compared to its analogues .

Properties

IUPAC Name

2-amino-9-[(1-chloro-3-hydroxypropan-2-yl)oxymethyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O3/c10-1-5(2-16)18-4-15-3-12-6-7(15)13-9(11)14-8(6)17/h3,5,16H,1-2,4H2,(H3,11,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZPLTGJIGCMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)CCl)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108436-36-8
Record name 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108436368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-9-{[2-chlor-1-hydroxymethyl)ethoxy]methyl}-1,9-dihydropurin-6-on
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Record name 2-AMINO-9-(((1RS)-2-CHLORO-1-(HYDROXYMETHYL)ETHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B548456X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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